N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-methoxy-N-methyl-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14(17-2)11(16)10-8-12-15(13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHGSKOKDAKHIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NN(N=C1)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction involves the cycloaddition of organic azides with alkynes to form 1,2,3-triazoles . The reaction is usually carried out in the presence of a copper catalyst under mild conditions, making it highly efficient and selective .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to form hydrogen bonds and interact with biomolecular targets makes it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in bipolar interactions with biomolecules, affecting their function and activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
2-Phenyl-2H-1,2,3-triazole: Similar structure but lacks the N-methoxy-N-methyl group.
N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide: Similar but without the methoxy group.
Uniqueness: N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which enhance its stability and reactivity. The presence of the methoxy and methyl groups provides additional sites for chemical modification and interaction with biomolecules .
Biological Activity
N-methoxy-N-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The structural features of triazoles, such as their ability to form hydrogen bonds and engage in various chemical interactions, make them valuable in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . It features a triazole ring substituted with methoxy and methyl groups, enhancing its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| Melting Point | Not specified |
| LogP | 1.584 |
The mechanism of action of this compound involves its interaction with specific biomolecular targets. The compound's ability to form hydrogen bonds allows it to interact effectively with proteins and nucleic acids, potentially inhibiting their functions. This interaction is crucial for its biological activity and therapeutic potential.
Antiviral Properties
Recent studies have explored the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have shown activity against various viral strains by inhibiting viral replication processes. The mechanism often involves interference with viral enzymes or receptors critical for the viral life cycle.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and Hep3B (liver cancer). The compound's effectiveness is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
Case Study:
In a study examining the effects of triazole derivatives on cancer cell lines, this compound exhibited an IC50 value of approximately 10 µM against MCF7 cells. This suggests significant cytotoxicity and potential for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It has shown promising results against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Antiviral Activity | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| N-methoxy-N-methyl-2-phenyl-2H-triazole | Moderate | High | Moderate |
| 1,2,3-Triazole | Low | Low | Low |
| 5-Amino-1,2,3-triazole | High | Moderate | High |
Q & A
Q. Table 1: Standard Characterization Data
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H NMR | Regiochemical confirmation | δ 7.2–8.1 ppm (aryl protons), δ 3.5–4.0 ppm (N-methoxy/N-methyl) |
| HRMS | Molecular ion validation | [M+H]⁺ calculated for C₁₃H₁₅N₅O₂: 289.1174 |
| HPLC | Purity assessment | C18 column, 70:30 H₂O:ACN, RT = 8.2 min |
Basic: How should researchers design initial biological screening experiments for this compound?
Answer:
Prioritize target-based assays informed by structural analogs. For instance, triazole-carboxamides like Compound 3d () inhibit Wnt/β-catenin signaling (IC₅₀ = 1.2 nM) via β-catenin/TCF4 interaction disruption. Recommended steps:
- Enzyme inhibition assays (e.g., fluorescence polarization for Wnt pathway proteins).
- Cell viability assays (MTT/XTT) in relevant cell lines (e.g., HEK293 for cytotoxicity profiling).
- Dose-response curves (72-hour incubations to capture delayed effects, as seen in Wnt inhibitors) .
Basic: What strategies mitigate solubility limitations during in vitro experiments?
Answer:
Low aqueous solubility (common in triazole-carboxamides) can be addressed via:
- Co-solvents : DMSO (≤0.1% v/v to avoid cytotoxicity) or cyclodextrin-based solubilization.
- Prodrug derivatization : Introducing ionizable groups (e.g., phosphate esters) .
- Nanoparticle encapsulation : PLGA or liposomal formulations to enhance bioavailability .
Advanced: How is X-ray crystallography applied to resolve the compound’s structure?
Answer:
Use single-crystal X-ray diffraction with programs like SHELXL () for refinement:
- Data collection : High-resolution (<1.0 Å) data at synchrotron sources.
- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonds analyzed via PLATON.
- Validation : Check R-factor (<5%), and Fo/Fc maps for electron density fit .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
Modify substituents systematically:
- N-Methoxy/N-Methyl groups : Replace with bulkier alkoxy groups (e.g., ethoxy) to enhance hydrophobic interactions.
- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve target binding (see ’s 2-fluorophenyl analog with improved IC₅₀).
- Triazole core : Explore 1,2,3- vs. 1,2,4-triazole isomers for steric effects .
Q. Table 2: SAR Trends in Triazole-Carboxamides
| Substituent | Bioactivity Impact | Example (Evidence) |
|---|---|---|
| 2-Fluorophenyl | ↑ Wnt inhibition | IC₅₀ = 1.2 nM (15) |
| N-Cyclopentyl | ↑ Enzyme selectivity | CA inhibition (17) |
| 5-Methyl | ↓ Solubility | Requires formulation (6) |
Advanced: What computational methods predict binding modes and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., β-catenin’s hydrophobic pocket).
- MD simulations : Assess binding stability (50–100 ns trajectories) with AMBER or GROMACS.
- Pharmacophore mapping : Identify critical H-bond acceptors (triazole N) and aromatic π-stacking .
Advanced: How to address contradictions in reported bioactivity data?
Answer:
Discrepancies (e.g., varying IC₅₀ values across studies) require:
- Orthogonal assays : Confirm Wnt inhibition via TOPFlash reporter assay and Western blot (β-catenin degradation).
- Batch consistency : Verify compound purity (HPLC) and polymorphic form (PXRD; ).
- Cellular context : Account for cell-line-specific β-catenin expression levels .
Advanced: What role do polymorphs play in experimental reproducibility?
Answer:
Polymorphs (e.g., ’s novel form) alter solubility and bioavailability. Mitigation strategies:
- PXRD screening : Compare experimental patterns with known forms.
- Dissolution testing : Use USP Apparatus II to assess kinetic solubility differences.
- Thermal analysis : DSC/TGA to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
